
Europium--oxotungsten (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium–oxotungsten (1/1) is a compound formed by the combination of europium and tungsten oxides. Europium is a rare earth element known for its luminescent properties, while tungsten is a transition metal with high density and melting point. The combination of these elements results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of europium–oxotungsten (1/1) typically involves the reaction of europium oxide (Eu₂O₃) with tungsten oxide (WO₃) under high-temperature conditions. The reaction can be represented as: [ Eu_2O_3 + WO_3 \rightarrow EuWO_4 ]
Industrial Production Methods
Industrial production of europium–oxotungsten (1/1) often involves solid-state reactions at elevated temperatures. The reactants are mixed in stoichiometric ratios and heated in a furnace to facilitate the formation of the compound. The process may also involve the use of reducing agents to control the oxidation states of the elements involved.
Analyse Des Réactions Chimiques
Types of Reactions
Europium–oxotungsten (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and carbon monoxide are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state oxides of europium and tungsten.
Reduction: Lower oxidation state oxides or elemental forms of europium and tungsten.
Substitution: Compounds with substituted elements, such as halides or nitrides.
Applications De Recherche Scientifique
Europium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in bioimaging and biosensing applications owing to its luminescent characteristics.
Medicine: Investigated for potential use in medical imaging and diagnostic tools.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Mécanisme D'action
The mechanism by which europium–oxotungsten (1/1) exerts its effects involves the interaction of its constituent elements with molecular targets. Europium’s luminescent properties are due to its ability to absorb and emit light, while tungsten’s high density and stability contribute to the compound’s overall robustness. The pathways involved include electron transfer processes and energy transfer mechanisms that facilitate the compound’s various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium Oxide (Eu₂O₃): Known for its luminescent properties, used in phosphors.
Tungsten Oxide (WO₃): Used in electrochromic devices and as a catalyst.
Europium Tungstate (Eu₂(WO₄)₃): Similar in composition but with different stoichiometry and properties.
Uniqueness
Europium–oxotungsten (1/1) is unique due to its specific combination of europium and tungsten oxides, resulting in distinct chemical and physical properties. Its luminescent characteristics, combined with the stability and density of tungsten, make it particularly valuable in applications requiring both light emission and structural integrity.
Propriétés
Numéro CAS |
12707-50-5 |
|---|---|
Formule moléculaire |
EuOW |
Poids moléculaire |
351.80 g/mol |
Nom IUPAC |
europium;oxotungsten |
InChI |
InChI=1S/Eu.O.W |
Clé InChI |
HHRBIHZOMIZHFU-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
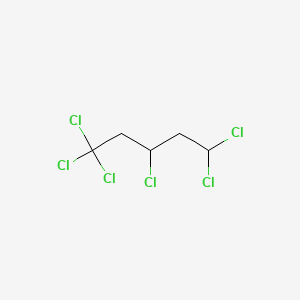
![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
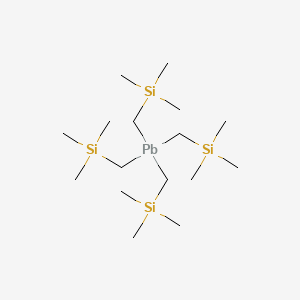
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)

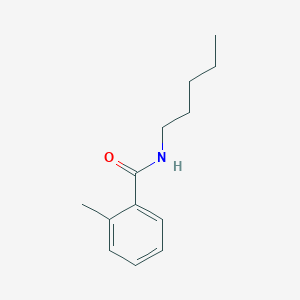

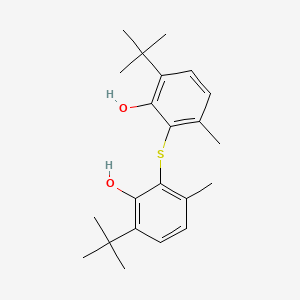

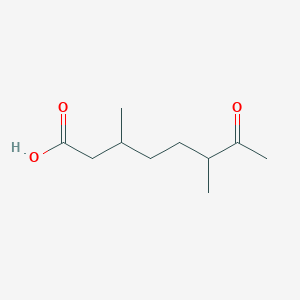
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)

